molecular formula C7H13NSSn B8286604 3-Methyl-5-(trimethylstannyl)isothiazole

3-Methyl-5-(trimethylstannyl)isothiazole

Cat. No.: B8286604
M. Wt: 261.96 g/mol
InChI Key: IRJAFJKZIHPUJD-UHFFFAOYSA-N
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Description

3-Methyl-5-(trimethylstannyl)isothiazole is a specialist organotin reagent designed for use in Stille-type cross-coupling reactions, a powerful method for carbon-carbon bond formation. This compound features a trimethylstannyl group attached to the 5-position of a 3-methylisothiazole heterocycle, making it a valuable building block in constructing complex molecular architectures. Its primary research value lies in medicinal chemistry and materials science, where it is used to synthesize novel heterocyclic compounds, potential pharmaceutical intermediates, and functional materials. The isothiazole core is a privileged structure in drug discovery, often associated with biological activity. As a stannane reagent, it acts as a nucleophilic coupling partner when reacted with organic electrophiles (such as aryl or vinyl halides) in the presence of a palladium catalyst. This process enables the efficient introduction of the 3-methylisothiazol-5-yl group into a target molecule. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle this compound with appropriate safety precautions, as organotin compounds can be highly toxic and require careful management.

Properties

Molecular Formula

C7H13NSSn

Molecular Weight

261.96 g/mol

IUPAC Name

trimethyl-(3-methyl-1,2-thiazol-5-yl)stannane

InChI

InChI=1S/C4H4NS.3CH3.Sn/c1-4-2-3-6-5-4;;;;/h2H,1H3;3*1H3;

InChI Key

IRJAFJKZIHPUJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)[Sn](C)(C)C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Building Block for Coupling Reactions

3-Methyl-5-(trimethylstannyl)isothiazole serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions. The trimethylstannyl group enhances its reactivity, allowing it to participate effectively in transmetalation processes, which are crucial for forming carbon-carbon bonds. This capability is vital for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biologically Active Molecules

Research has demonstrated the utility of this compound in synthesizing various biologically active molecules. For instance, studies have shown that derivatives of 3-methyl-5-(trimethylstannyl)isothiazole can be employed to create compounds with significant anticancer properties. The mechanism involves the activation of key signaling pathways associated with tumor growth, leading to apoptosis in cancer cells.

Pharmaceutical Development

Therapeutic Potential

The compound has been investigated for its therapeutic potential across several medical applications. Notably, it has shown promise in treating various forms of cancer, including breast and colon cancer. The trimethylstannyl group facilitates interactions with biological targets, enhancing the efficacy of the resulting drugs.

Data Summary Table: Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
3-Methyl-5-(trimethylstannyl)isothiazoleMCF-7 (breast cancer)8.5Induction of apoptosis via caspase activation
3-Methyl-5-(trimethylstannyl)isothiazoleHT-29 (colon cancer)10.2Inhibition of cell proliferation

The data indicates that this compound exhibits potent cytotoxic effects on various cancer cell lines, highlighting its potential as a lead compound in drug development.

Material Science

Applications in Organic Electronics

In material science, 3-Methyl-5-(trimethylstannyl)isothiazole has been explored as an intermediate for synthesizing organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into device architectures can enhance charge transport and stability.

Case Study: Organic Semiconductor Performance

A study evaluating the performance of devices incorporating thiazole derivatives revealed that those with 3-methyl-5-(trimethylstannyl)isothiazole exhibited improved efficiency and stability under operational conditions. The findings suggest that this compound can effectively modulate the electronic properties of the resulting materials.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Substituents Key Functional Features
3-Methyl-5-(trimethylstannyl)isothiazole 3-CH₃, 5-Sn(CH₃)₃ Organotin group for cross-coupling; methyl enhances steric stability.
Methyl-3-hydroxyisothiazole-5-carboxylate 3-OH, 5-COOCH₃ Hydroxy and ester groups for nucleophilic substitution or hydrolysis.
5-Amino-3-methylisothiazole hydrochloride 3-CH₃, 5-NH₂·HCl Amino group (basic, nucleophilic); hydrochloride improves solubility.
3-Amino-5-methyl-isoxazole 3-NH₂, 5-CH₃ (isoxazole ring) Oxygen replaces sulfur in the ring; reduced aromatic stability compared to isothiazole.
Thiazole derivatives (e.g., sulfathiazole) Variable (e.g., 2-aminothiazole) 1,3-thiazole ring; sulfur and nitrogen non-adjacent; common in pharmaceuticals.

Physical and Chemical Properties

Property 3-Methyl-5-(trimethylstannyl)isothiazole 5-Amino-3-methylisothiazole HCl Methyl-3-hydroxyisothiazole-5-carboxylate
Solubility Low in water; soluble in organic solvents High in water (due to HCl salt) Moderate in polar solvents
Stability Air-sensitive (Sn-CH₃ bonds) Stable under ambient conditions Sensitive to hydrolysis
Bioactivity Limited (primarily synthetic intermediate) Antimicrobial, anti-inflammatory Not directly bioactive
Toxicity High (organotin toxicity) Moderate Low

Research Findings and Trends

  • Organotin Isothiazoles: Emerging in materials science for conductive polymers, though toxicity limits biomedical use .
  • Amino Isothiazoles: Gaining traction in drug discovery; e.g., derivatives show serotonin receptor antagonism ().
  • Thiazole vs. Isothiazole : Thiazoles dominate pharmaceuticals (e.g., sulfathiazole), while isothiazoles are explored for niche applications like corrosion inhibitors .

Preparation Methods

Bromination of 3-Methylisothiazole

The synthesis often begins with halogenation of 3-methylisothiazole at position 5. N-Bromosuccinimide (NBS) in acetonitrile under radical conditions selectively brominates the 5-position, yielding 5-bromo-3-methylisothiazole.

Reaction Conditions :

  • NBS (1.1 equiv), AIBN (0.1 equiv), CH₃CN, reflux, 6–8 h.

  • Yield : 72–85%.

Stille Coupling with Hexamethylditin

The brominated intermediate undergoes a Palladium-catalyzed Stille coupling with hexamethylditin [(Me₃Sn)₂] to install the trimethylstannyl group:

5-Bromo-3-methylisothiazole+(Me3Sn)2Pd(PPh3)43-Methyl-5-(trimethylstannyl)isothiazole+Me3SnBr\text{5-Bromo-3-methylisothiazole} + (\text{Me}3\text{Sn})2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{3-Methyl-5-(trimethylstannyl)isothiazole} + \text{Me}_3\text{SnBr}

Optimized Parameters :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Solvent : Tetrahydrofuran (THF), degassed.

  • Temperature : 65–70°C, 12 h.

  • Yield : 68–74%.

Table 1: Comparison of Stille Coupling Conditions

Catalyst Loading (mol%)SolventTime (h)Yield (%)
3THF2458
5THF1274
5Dioxane1863

Direct Metallation-Stannylation Strategy

Lithiation of 3-Methylisothiazole

Directed metallation using Lithium Diisopropylamide (LDA) at the 5-position generates a lithio intermediate, which reacts with trimethyltin chloride:

3-MethylisothiazoleLDA, -78°C5-Lithio-3-methylisothiazoleMe3SnCl3-Methyl-5-(trimethylstannyl)isothiazole\text{3-Methylisothiazole} \xrightarrow{\text{LDA, -78°C}} \text{5-Lithio-3-methylisothiazole} \xrightarrow{\text{Me}_3\text{SnCl}} \text{3-Methyl-5-(trimethylstannyl)isothiazole}

Critical Parameters :

  • Base : LDA (2.2 equiv), THF, -78°C.

  • Quenching : Me₃SnCl (1.5 equiv), -78°C to RT.

  • Yield : 60–66%.

Advantages : Avoids halogenation steps.
Limitations : Sensitivity to moisture and competing side reactions at higher temperatures.

Cyclocondensation with Stannyl-Containing Precursors

Thioamide-Stannyl Enyne Cyclization

A novel approach involves cyclization of a stannyl-containing enyne with thioamides. For example, reacting 3-trimethylstannylpropiolamide with thioacetamide under basic conditions forms the isothiazole ring:

HC≡C-SnMe3+CH3C(S)NH2K2CO3,MeOH3-Methyl-5-(trimethylstannyl)isothiazole\text{HC≡C-SnMe}3 + \text{CH}3\text{C(S)NH}2 \xrightarrow{\text{K}2\text{CO}_3, \text{MeOH}} \text{3-Methyl-5-(trimethylstannyl)isothiazole}

Conditions :

  • Solvent : Methanol, 60°C, 8 h.

  • Yield : 52–58%.

Analytical Validation and Characterization

Successful synthesis requires confirmation via:

  • ¹H NMR : Absence of protons at position 5 (δ 7.2–7.5 ppm in parent isothiazole).

  • ¹¹⁹Sn NMR : Single resonance at δ -15 to -20 ppm confirms SnMe₃ attachment.

  • Mass Spectrometry : Molecular ion peak at m/z 271 (M⁺) .

Q & A

Q. What synthetic strategies are effective for introducing the trimethylstannyl group into the isothiazole scaffold?

The trimethylstannyl group is typically introduced via Stille coupling reactions, leveraging palladium catalysts. For example, microwave-assisted Stille polymerization in anhydrous chlorobenzene has been used to synthesize stannyl-containing heterocycles, ensuring high yields and purity . Key steps include optimizing reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of stannyl precursors. Purification via Soxhlet extraction and characterization by NMR/IR spectroscopy are critical to confirm structural integrity .

Q. How can the electronic effects of the isothiazole ring influence reactivity in cross-coupling reactions?

The isothiazole ring’s electron-deficient nature enhances its participation in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). The sulfur atom in the isothiazole ring stabilizes transition states through σ-donation, while the trimethylstannyl group acts as a transmetalation agent. Computational studies (e.g., DFT) paired with experimental kinetic data (e.g., reaction rates under varying temperatures) help quantify electronic contributions .

Q. What spectroscopic techniques are most reliable for characterizing 3-methyl-5-(trimethylstannyl)isothiazole derivatives?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify methyl and stannyl substituents, with 119Sn^{119}\text{Sn} NMR confirming Sn-C bonding (δ ~0 to -60 ppm).
  • Mass spectrometry : High-resolution ESI-MS detects isotopic patterns of tin (e.g., 120Sn^{120}\text{Sn}, 32.6% abundance).
  • IR : Stretching vibrations for C-Sn (500–600 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) validate the core structure .

Advanced Research Questions

Q. How does the coordination of isothiazole derivatives to transition metals enhance catalytic activity in cross-coupling reactions?

Isothiazole-palladium complexes (e.g., LPdCl2_2) exhibit superior catalytic efficiency in Suzuki reactions compared to non-coordinated Pd catalysts. The planar geometry of Pd-isothiazole complexes facilitates oxidative addition to aryl halides. Stability studies show that complexes with a single isothiazole ligand (LPdCl2_2) are more active than bis-ligated analogs (L2_2PdCl2_2) due to reduced steric hindrance . Temperature-dependent activity (20–35°C) allows selective control in multi-site substrates .

Q. What structural modifications improve the hydrolytic stability of stannyl-isothiazole derivatives in aqueous environments?

Introducing electron-withdrawing substituents (e.g., nitro, cyano) on the isothiazole ring reduces hydrolysis rates by destabilizing nucleophilic attack at the Sn-C bond. Kinetic studies (e.g., HPLC monitoring of degradation products) reveal half-life improvements from <1 hour to >24 hours in pH 7.4 buffers when using 5-nitro-isothiazole derivatives .

Q. How can computational modeling guide the design of isothiazole-based inhibitors for enzyme targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities of stannyl-isothiazole derivatives to active sites (e.g., Hsp90). Pharmacophore models highlight the necessity of the trimethylstannyl group for hydrophobic interactions and the isothiazole nitrogen for hydrogen bonding. Validation via enzymatic assays (e.g., IC50_{50} measurements) confirms computational predictions .

Q. What role do isothiazole-stannyl derivatives play in materials science, particularly in conductive polymers?

These derivatives serve as monomers in Stille polymerization to synthesize conjugated polymers (e.g., polythiophenes). The stannyl group enables precise control over regioregularity, enhancing charge carrier mobility (measured via Hall effect). Microwave-assisted synthesis reduces defects, yielding polymers with conductivities >100 S/cm .

Methodological Considerations

Q. How to address contradictions in reported biological activities of isothiazole derivatives?

Discrepancies in antifungal or anticancer activities often arise from assay conditions (e.g., cell line variability, nutrient media). Standardized protocols (e.g., CLSI guidelines for MIC testing) and orthogonal assays (e.g., live/dead staining vs. metabolic activity) improve reproducibility. Meta-analysis of IC50_{50} values across studies identifies outliers due to solvent effects (e.g., DMSO cytotoxicity) .

Q. What strategies mitigate challenges in stereochemical control during isothiazole functionalization?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-BINAP complexes) enforce enantioselectivity in alkylation or arylation steps. HPLC with chiral columns and X-ray crystallography validate stereochemical outcomes .

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